molecular formula C12H16O B1630329 4-tert-Butoxystyrene CAS No. 95418-58-9

4-tert-Butoxystyrene

Cat. No. B1630329
CAS RN: 95418-58-9
M. Wt: 176.25 g/mol
InChI Key: GRFNSWBVXHLTCI-UHFFFAOYSA-N
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Description

4-tert-butoxystyrene is a pendant functionalized styrene. Structurally, it is similar to PMOS, both carrying an alkoxyl p-substituent, whose electron-donating and resonance effects allow them to be polymerized by cationic, anionic, and radical mechanisms .


Synthesis Analysis

Cationic polymerization of 4-tert-butoxystyrene initiated by hydrogen iodide/zinc iodide (HI/ZnI2) led to well-defined living polymers at temperatures up to +25°C in either toluene or methylene chloride . Other research also mentions the synthesis of block copolymers using this compound .


Molecular Structure Analysis

The molecular formula of 4-tert-Butoxystyrene is C12H16O. It has a molecular weight of 176.25 g/mol. The InChIKey is GRFNSWBVXHLTCI-UHFFFAOYSA-N .


Chemical Reactions Analysis

The cationic polymerization of 4-tert-butoxystyrene has been reported in the literature . Another study mentions the use of RAFT-mediated polymerization-induced self-assembly (RAFT-PISA) with this compound .


Physical And Chemical Properties Analysis

4-tert-Butoxystyrene is a liquid at 20°C. It has a specific gravity of 0.94 and a refractive index of 1.52. It has a topological polar surface area of 9.2 Ų .

Scientific Research Applications

Hydrolysis to Poly(4-hydroxystyrene)

Poly(4-tert-butoxystyrene) can be converted into poly(4-hydroxystyrene) through hydrolysis using strong acid. This process is significant for investigating the molecular characteristics of the polymer upon reaction .

Radical Polymerization

TEMPO, a chemical compound, has been reported to induce the formation of initiator radicals for autopolymerization of styrene, which includes derivatives like 4-tert-Butoxystyrene. This application is crucial for creating polymers with narrow polydispersity .

Micelle Formation

Polystyrene-block-poly(4-tert-butoxystyrene) has been observed to form micelles in a solution, which can be analyzed using dynamic light-scattering (DLS). The formation of micelles is essential for applications in drug delivery systems and nanotechnology .

Block Copolymer Synthesis

Block copolymers of poly(4-tert-butoxystyrene) have been prepared by sequential addition of monomers using specific initiators. This synthesis is vital for creating materials with unique properties for advanced applications .

Distillation and Storage

The compound is often dried over calcium hydride and distilled under reduced pressure before being stored under nitrogen to preserve its quality. Proper distillation and storage are crucial for ensuring the compound’s effectiveness in subsequent reactions .

Safety And Hazards

4-tert-Butoxystyrene can cause skin and eye irritation. It should be handled with protective gloves, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .

Future Directions

The future directions of 4-tert-Butoxystyrene research could involve its use in the synthesis of block copolymers and the exploration of RAFT-mediated polymerization-induced self-assembly (RAFT-PISA). This method combines polymerization and self-assembly in a single step, setting it apart from conventional solution self-assembly processes .

properties

IUPAC Name

1-ethenyl-4-[(2-methylpropan-2-yl)oxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h5-9H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFNSWBVXHLTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95418-60-3
Record name Benzene, 1-(1,1-dimethylethoxy)-4-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95418-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30341978
Record name 4-tert-Butoxystyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butoxystyrene

CAS RN

95418-58-9
Record name 1-(1,1-Dimethylethoxy)-4-ethenylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95418-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butoxystyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

There was added dropwise with vigorous stirring under a nitrogen atmosphere, 62.9 grams (0.34 mole) of 4-chlorostyrene and 250 ml. of dry distilled tetrahydrofuran to 8.9 grams (0.37 mole) of magnesium metal turnings under enough tetrahydrofuran to cover the turnings. The exothermic reaction was controlled by external cooling to keep the temperature below 60° C. After the exotherm had subsided, the reaction mixture was heated at 60° C. for 0.5 hour until most of the magnesium had been consumed. Using a salt-ice bath, the reaction mixture was cooled to 0° C. and a solution of 44 grams (0.23 mole) of t-butyl perbenzoate in 80 ml. of tetrahydrofuran was added a such a rate to maintain the temperature between 0° C. and 5° C. After the addition had been completed, the temperature was allowed to rise to 25° C. with stirring over the course of 2 hours. Reaction mixture was then poured into 1000 ml. of a 3% aqueous hydrochloric acid solution. The oil which formed was extracted from the aqueous solution with 200 ml. portions of ethylether. The ether layers were washed twice with a 10% aqueous sodium hydroxide solution and then with water until the washings were neutral. The ether layer was then dried over sodium sulfate and the ether removed using a rotary evaporator. To the pale-yellow oil which remained was added a small amount of ionol as an inhibitor and the product fractionally distilled. There was obtained 20% yield of 4-t-butoxystyrene having a boiling point of 45°-46° C. at 0.03 millimeters. The proton NMR spectrum was recorded and is in agreement with the structure of the product. Elemental analysis calculated for C12H16O: %C, 81.82; %H, 9.09. Found: %C, 81.64; %H, 8.89.
Quantity
62.9 g
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20%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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